molecular formula C16H15NO B102034 5-(Benzyloxy)-6-methyl-1H-indole CAS No. 19500-00-6

5-(Benzyloxy)-6-methyl-1H-indole

Cat. No.: B102034
CAS No.: 19500-00-6
M. Wt: 237.3 g/mol
InChI Key: OQQATFQWJJNYMX-UHFFFAOYSA-N
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Description

5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole is a chemical compound known for its ability to inhibit transcription elongation by RNA Polymerase II. It is a nucleoside analog that also inhibits certain protein kinases . This compound is often used in scientific research to study transcription processes and has applications in various fields including biology and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole involves the reaction of 5,6-dichlorobenzimidazole with a ribofuranosyl donor. The reaction typically occurs under acidic conditions to facilitate the glycosidic bond formation. The compound can be crystallized from hot alcohol, indicating its stability to heating up to 80°C .

Industrial Production Methods: Industrial production methods for 5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole are not extensively documented. the compound is commercially available and is typically stored dry at -20°C to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: 5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole undergoes various chemical reactions, including:

    Reduction: Reduction reactions can modify the chlorinated aromatic ring, potentially altering its biological activity.

    Substitution: The chlorine atoms on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole has several scientific research applications:

Comparison with Similar Compounds

    5,6-Dibromo-1-β-D-ribofuranosylbenzimidazole: A more potent analog that also inhibits RNA Polymerase II.

    Actinomycin D: Another transcription inhibitor that binds to DNA and prevents RNA synthesis.

    Cycloheximide: Inhibits protein synthesis by interfering with the translocation step in protein elongation.

Uniqueness: 5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole is unique in its specific inhibition of RNA Polymerase II and its ability to induce apoptosis in certain cancer cells. Its dual role as a nucleoside analog and protein kinase inhibitor makes it a valuable tool in molecular biology research .

Properties

IUPAC Name

6-methyl-5-phenylmethoxy-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO/c1-12-9-15-14(7-8-17-15)10-16(12)18-11-13-5-3-2-4-6-13/h2-10,17H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQQATFQWJJNYMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CN2)C=C1OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30646652
Record name 5-(Benzyloxy)-6-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19500-00-6
Record name 5-(Benzyloxy)-6-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 5-benzyloxy-6-methyl-1H-indole-2-carboxylic acid (0.6 g) in quinoline (6 mL) was added copper powder (0.15 g), and this mixture was stirred at 220° C. for 20 minutes. This reaction mixture was poured into 1 mol/L hydrochloric acid, the resulting mixture was extracted with ethyl acetate. This organic layer was washed with brine, and dried over anhydrous magnesium sulfate. The solvent was removed under reduced pressure. The residue was purified by column chromatography on silica gel (eluent: n-hexane/ethyl acetate) to give the title compound (0.21 g).
Name
5-benzyloxy-6-methyl-1H-indole-2-carboxylic acid
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Name
copper
Quantity
0.15 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Name
Cc1cc2[nH]c(C(=O)O)cc2cc1OCc1ccccc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
[Cu]
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

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